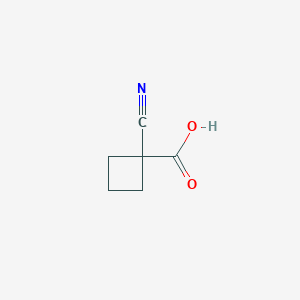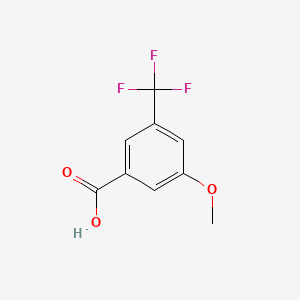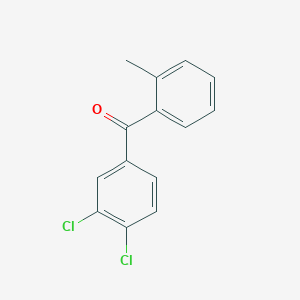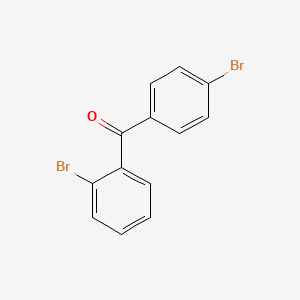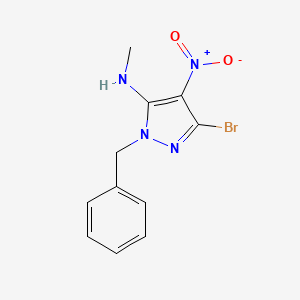
N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine
Descripción general
Descripción
N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, also known as N-benzylamino-3-bromo-4-nitro-1H-pyrazole, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 155°C and a boiling point of 280°C. N-benzylamino-3-bromo-4-nitro-1H-pyrazole is used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and imidazoles, as well as in the synthesis of nucleosides and nucleotides.
Aplicaciones Científicas De Investigación
Hydrogen-bonded Molecular Structures
Hydrogen Bonding in Isomeric Compounds : Studies have shown that compounds structurally related to "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine" exhibit hydrogen bonding. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex hydrogen-bonded sheets, while its isomer forms hydrogen-bonded chains of edge-fused rings. This highlights the importance of molecular structure in determining the hydrogen bonding patterns and overall molecular assembly of such compounds (Portilla et al., 2007).
Polarized Molecular-Electronic Structure : Compounds related to "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine" may exhibit a polarized molecular-electronic structure, which influences how they form hydrogen-bonded chains or sheets (Portilla et al., 2007).
Biological Activities
Antimicrobial and Antifungal Potential : Pyrazole derivatives, which are structurally similar to the compound of interest, have been found to possess antimicrobial and antifungal properties. This indicates the potential for developing new therapeutic agents based on these molecular frameworks (Ningaiah et al., 2014).
Antibacterial Activity Against Clinically Isolated Bacteria : Certain pyrazole amide derivatives have demonstrated effectiveness against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, suggesting their potential role in addressing antibiotic resistance (Ahmad et al., 2021).
Synthesis and Characterization
Novel Synthesis Methods : Innovative methods have been developed for synthesizing trisubstituted pyrazoles, which could be relevant for the synthesis of "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine" derivatives. These methods involve copper(II)-catalyzed oxidative N–N coupling, providing an alternative to traditional synthesis techniques (Wang et al., 2015).
Characterization and Antimicrobial Activity : Novel benzimidazole derivatives, closely related to "N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine", have been synthesized and characterized. They display significant antimicrobial activity, suggesting the potential of similar compounds in pharmaceutical applications (Krishnanjaneyulu et al., 2014).
Propiedades
IUPAC Name |
2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-13-11-9(16(17)18)10(12)14-15(11)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQXNZIQJBTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NN1CC2=CC=CC=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

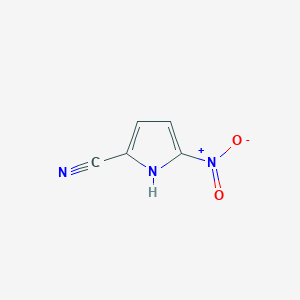
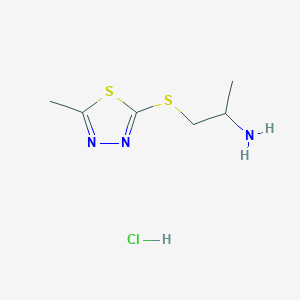
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
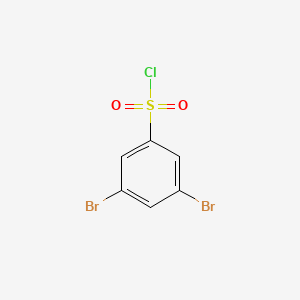
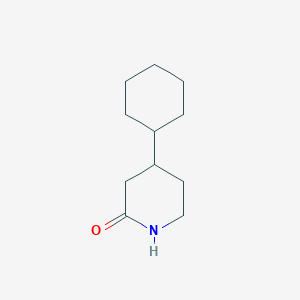
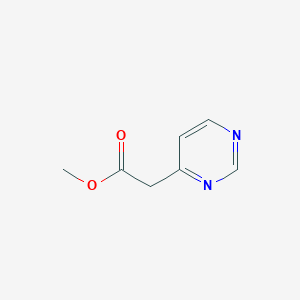

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)
